molecular formula C22H16BrClN2O2 B2431410 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 312606-26-1

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2431410
CAS RN: 312606-26-1
M. Wt: 455.74
InChI Key: NBRDPBCFOAMQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H16BrClN2O2 and its molecular weight is 455.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of benzodiazepine derivatives, including those similar to the specified compound, often involves reactions with aromatic aldehydes and halogenation processes. For example, the synthesis of 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones and their structural properties have been studied (Pavlovsky et al., 2007).
  • Another study focused on the bromination of diazepines, including the bromination of phenyl substituents in certain conditions (Gorringe et al., 1969).
  • The synthesis of novel diazo-1,4-benzodiazepin-2- one derivatives and their potential anticonvulsant activity has been explored (Rashida et al., 2010).

Molecular and Crystal Structure

  • X-ray diffraction and other spectroscopic techniques have been utilized to analyze the molecular and crystal structures of similar benzodiazepine compounds (Kravtsov et al., 2012).
  • Studies have also been conducted on the mechanism and stereochemistry of the formation of β-lactam derivatives of benzodiazepines (Wang et al., 2001).

Potential Applications

  • Some research has been directed toward understanding the interaction of benzodiazepine derivatives with central nervous system receptors, indicating potential applications in neuropharmacology (Liszkiewicz et al., 2006).
  • The anti-inflammatory effects of certain benzodiazepine derivatives have been evaluated, suggesting possible therapeutic applications (Golovenko et al., 2020).

properties

IUPAC Name

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)26(13-20(27)25-19)22(28)15-6-9-17(24)10-7-15/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRDPBCFOAMQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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